Clodronic Acid Monoisopropyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

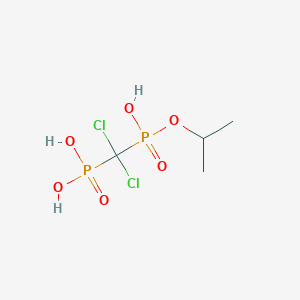

It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.

Vorbereitungsmethoden

The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₄H₁₀Cl₂O₆P₂ | |

| Hydroxyapatite (HAP) binding | 18.6% (lower than parent clodronic acid) | |

| pKa (protonation constants) | Determined via ³¹P-NMR and potentiometry |

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions, regenerating clodronic acid:

Acid-Catalyzed Hydrolysis

- Protonation : The carbonyl oxygen is protonated, enhancing electrophilicity .

- Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate2 .

- Elimination : The isopropyl alcohol group is released, yielding clodronic acid .

Base-Promoted Hydrolysis (Saponification)

- Hydroxide ions cleave the ester bond, forming a carboxylate intermediate, which is protonated to clodronic acid .

Key Observation : Hydrolysis restores bone-binding capacity by removing the ester group, critical for pharmacological activity .

Coordination with Calcium Ions

The ester’s reduced affinity for hydroxyapatite (HAP) compared to clodronic acid impacts its biological function:

| Compound | HAP Binding (%) | Biological Relevance |

|---|---|---|

| Clodronic acid | 41.9 | Strong osteoclast inhibition |

| This compound | 18.6 | Limited bone targeting |

Metabolic Activation

- In vivo hydrolysis converts the ester to active clodronic acid, enabling:

Clinical Relevance

- Reduced efficacy : The ester’s lower HAP binding necessitates hydrolysis for therapeutic action .

- Drug delivery : Ester derivatives are explored for controlled-release formulations due to delayed hydrolysis .

Key Research Findings

- Synthetic challenges : Asymmetric esterification methods yield higher purity compared to symmetric routes .

- Coordination chemistry : The ester forms weaker Ca²⁺ complexes than clodronic acid, confirmed by NMR and crystallography .

- Thermodynamic stability : Hydrolysis is pH-dependent, with faster rates in acidic environments (e.g., osteoclast resorption lacunae) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Bone Health and Osteoporosis Treatment

Clodronic Acid Monoisopropyl Ester is utilized in the treatment of osteoporosis by inhibiting osteoclast activity, which leads to decreased bone resorption. This mechanism enhances bone density and strength, making it a valuable therapeutic agent in managing osteoporosis .

2. Cancer Treatment

Research has indicated that bisphosphonates, including clodronic acid derivatives, may have anticancer properties. Studies suggest that clodronic acid can inhibit tumor growth and metastasis in various cancer models, particularly in breast cancer. The compound's ability to bind to hydroxyapatite (HAP) in bone tissue facilitates its action against bone metastases .

3. Chelating Agent in Industrial Applications

Due to its chelating properties, this compound is employed in various industrial applications, including water treatment and as a corrosion inhibitor. Its capacity to inhibit the formation of calcium phosphate crystals makes it useful in preventing scale formation in industrial systems .

Comparative Analysis with Other Bisphosphonates

| Compound | Affinity for HAP | Primary Use | Mechanism of Action |

|---|---|---|---|

| Clodronic Acid | Low (41.9%) | Osteoporosis treatment | Inhibits osteoclast activity |

| Alendronate | High | Osteoporosis and Paget's disease | Inhibits bone resorption |

| Risedronate | Moderate | Osteoporosis | Inhibits osteoclast activity |

Case Studies

1. Clinical Efficacy in Osteoporosis

A clinical trial demonstrated the efficacy of clodronic acid in improving bone mineral density among postmenopausal women with osteoporosis. Patients receiving clodronic acid showed a significant reduction in fracture risk compared to the placebo group .

2. Anticancer Properties

In a study involving breast cancer xenografts in mice, clodronic acid was found to reduce tumor growth and prevent metastasis to bone tissue. The results indicated that the compound could serve as an adjunct therapy for patients with metastatic breast cancer .

Wirkmechanismus

The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.

Vergleich Mit ähnlichen Verbindungen

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .

Biologische Aktivität

Clodronic Acid Monoisopropyl Ester (CAME) is a derivative of clodronic acid, a bisphosphonate primarily used to treat conditions associated with excessive bone resorption, such as osteoporosis and Paget's disease. This article explores the biological activity of CAME, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₄Cl₂O₆P₂

- Molecular Weight : 306.10 g/mol

- CAS Number : 10596-23-3

- Density : 2.3 ± 0.1 g/cm³

- Melting Point : 249-251 °C

- Boiling Point : 474.7 ± 55.0 °C at 760 mmHg

CAME functions similarly to other bisphosphonates by inhibiting osteoclast-mediated bone resorption. The compound induces apoptosis in osteoclasts, leading to decreased bone turnover and increased bone mineral density (BMD) . The mechanism involves the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for the mevalonate pathway, which is vital for osteoclast function and survival .

Pharmacological Applications

- Osteoporosis Treatment : CAME has shown efficacy in maintaining or improving BMD in postmenopausal women and patients undergoing cancer treatment that affects bone density.

- Paget's Disease : It is used to manage Paget's disease by reducing elevated bone turnover rates.

- Potential Anticancer Effects : Research indicates that clodronic acid may have anticancer properties, particularly in preventing metastatic bone disease .

Case Studies

- A study published in Clinical Drug Investigation demonstrated that oral clodronate (and by extension, its esters) is well-tolerated in patients with early breast cancer receiving systemic therapy, suggesting a favorable safety profile for long-term use .

- Another investigation highlighted the effectiveness of clodronic acid in reducing skeletal-related events in cancer patients with bone metastases, supporting its role in palliative care .

In Vitro Studies

Research utilizing cell cultures has shown that CAME effectively reduces osteoclast formation and activity. For instance, studies indicated that CAME treatment leads to a significant decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast differentiation .

Comparative Studies

A comparative study evaluated the biological activity of various clodronic acid derivatives, including CAME. The results indicated that CAME exhibited similar or enhanced potency compared to other formulations in inhibiting osteoclastogenesis and promoting apoptosis .

Data Tables

Eigenschaften

IUPAC Name |

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPXSVUZLBEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134757-52-1 |

Source

|

| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.